REACTION_CXSMILES
|
[N:1]([CH2:4][C:5]1[S:6][C:7]([C:10]2[NH:14][N:13]=[CH:12][CH:11]=2)=[N:8][N:9]=1)=[N+]=[N-].[Sn](Cl)Cl>CO>[NH:14]1[C:10]([C:7]2[S:6][C:5]([CH2:4][NH2:1])=[N:9][N:8]=2)=[CH:11][CH:12]=[N:13]1
|
Name
|
2-(azidomethyl)-5-(1H-pyrazol-5-yl)-1,3,4-thiadiazole
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CC=1SC(=NN1)C1=CC=NN1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting yellow solution was stirred at rt overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by HPLC (acetonitrile-water-ammonium hydroxide eluent)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC=C1C1=NN=C(S1)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37 mg | |
YIELD: CALCULATEDPERCENTYIELD | 85.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |